molecular formula C4H5Cl3O2S B080988 2-sulfanylethyl trichloroacetate CAS No. 13306-59-7

2-sulfanylethyl trichloroacetate

Cat. No.: B080988
CAS No.: 13306-59-7
M. Wt: 223.5 g/mol
InChI Key: YBDZCJFRDQTUCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, trichloro-, 2-mercaptoethyl ester typically involves the esterification of trichloroacetic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.

Industrial Production Methods

In industrial settings, the production of acetic acid, trichloro-, 2-mercaptoethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylethyl trichloroacetate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 2-mercaptoethanol and trichloroethanol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-sulfanylethyl trichloroacetate has several applications in scientific research:

    Biology: Employed in the study of enzyme mechanisms involving thiol groups.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, trichloro-, 2-mercaptoethyl ester involves its interaction with molecular targets through its ester and thiol groups. The ester group can undergo hydrolysis to release acetic acid and 2-mercaptoethanol, which can further participate in various biochemical pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, trichloro-, methyl ester: Similar ester structure but lacks the thiol group.

    Acetic acid, mercapto-: Contains a thiol group but lacks the trichloro substitution.

    Trichloroacetic acid: Contains the trichloro group but lacks the ester and thiol functionalities.

Uniqueness

2-sulfanylethyl trichloroacetate is unique due to the presence of both ester and thiol groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various scientific and industrial applications.

Properties

CAS No.

13306-59-7

Molecular Formula

C4H5Cl3O2S

Molecular Weight

223.5 g/mol

IUPAC Name

2-sulfanylethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C4H5Cl3O2S/c5-4(6,7)3(8)9-1-2-10/h10H,1-2H2

InChI Key

YBDZCJFRDQTUCI-UHFFFAOYSA-N

SMILES

C(CS)OC(=O)C(Cl)(Cl)Cl

Canonical SMILES

C(CS)OC(=O)C(Cl)(Cl)Cl

Key on ui other cas no.

13306-59-7

Synonyms

Trichloroacetic acid 2-mercaptoethyl ester

Origin of Product

United States

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